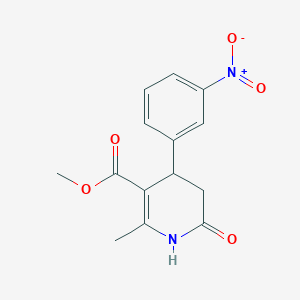![molecular formula C18H18N2O3S B4928276 ethyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B4928276.png)
ethyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of ethyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate varies depending on its application. In cancer therapy, this compound induces apoptosis by activating the caspase cascade and cell cycle arrest by regulating the expression of cell cycle-related proteins (Miyazaki et al., 2017). In neuroprotection, it activates the Nrf2/ARE pathway by promoting the nuclear translocation of Nrf2 and upregulating the expression of antioxidant enzymes (Wang et al., 2018). In antiviral activity, it inhibits the replication of HCV by binding to the NS5B polymerase and blocking its activity (Xu et al., 2017).
Biochemical and Physiological Effects:
Ethyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate has been shown to have various biochemical and physiological effects depending on its application. In cancer therapy, it inhibits the proliferation of cancer cells, induces apoptosis, and regulates the expression of cell cycle-related proteins (Miyazaki et al., 2017). In neuroprotection, it protects neurons from oxidative stress-induced damage and upregulates the expression of antioxidant enzymes (Wang et al., 2018). In antiviral activity, it inhibits the replication of HCV by blocking the activity of NS5B polymerase (Xu et al., 2017).
実験室実験の利点と制限
The advantages of using ethyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate in lab experiments include its potential applications in various fields such as cancer therapy, neuroprotection, and antiviral activity. Its synthesis method is relatively simple, and it can be easily modified to improve its yield. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
将来の方向性
There are several future directions for the study of ethyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate. One direction is to investigate its potential applications in other fields such as cardiovascular diseases and inflammation. Another direction is to optimize its synthesis method to improve its yield and purity. Furthermore, the development of novel derivatives of this compound with improved efficacy and safety profiles is also a promising direction for future research.
Conclusion:
Ethyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate is a chemical compound with potential applications in various fields such as cancer therapy, neuroprotection, and antiviral activity. Its synthesis method is relatively simple, and it can be easily modified to improve its yield. However, further studies are needed to determine its optimal dosage and administration route, and the development of novel derivatives with improved efficacy and safety profiles is also a promising direction for future research.
合成法
The synthesis of ethyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate involves the reaction of 4-amino-5-phenylthieno[2,3-d]pyrimidine-6-carboxylic acid with ethyl 4-bromobutanoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP) (Miyazaki et al., 2017). The yield of this reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
科学的研究の応用
Ethyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate has been studied for its potential applications in various fields such as cancer therapy, neuroprotection, and antiviral activity. In cancer therapy, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest (Miyazaki et al., 2017). In neuroprotection, it has been reported to protect neurons from oxidative stress-induced damage by activating the Nrf2/ARE pathway (Wang et al., 2018). In antiviral activity, it has been found to inhibit the replication of hepatitis C virus (HCV) by targeting the HCV NS5B polymerase (Xu et al., 2017).
特性
IUPAC Name |
ethyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-3-14(18(22)23-4-2)20-11-19-16-15(17(20)21)13(10-24-16)12-8-6-5-7-9-12/h5-11,14H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLRRRGJUCQHHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)N1C=NC2=C(C1=O)C(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)butanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-isopropyl-6-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-2-pyrimidinamine](/img/structure/B4928195.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4928196.png)
![2-iodo-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4928210.png)




![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4928255.png)
![N-ethyl-1,5-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-3-carboxamide](/img/structure/B4928267.png)

![N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]-4-methoxybenzamide](/img/structure/B4928269.png)
![ethyl 2-amino-3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-4-carboxylate](/img/structure/B4928277.png)
![2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide](/img/structure/B4928279.png)
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-propoxybenzamide](/img/structure/B4928285.png)